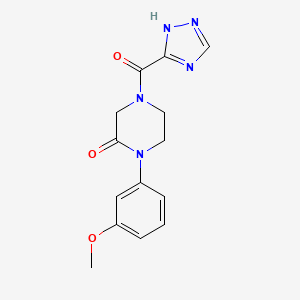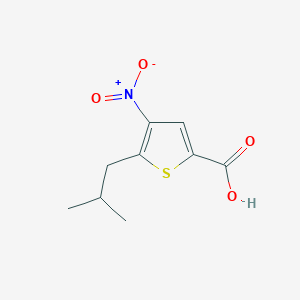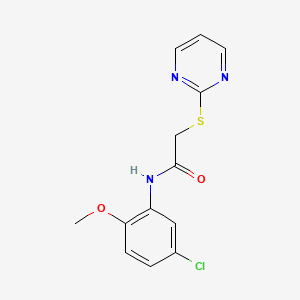![molecular formula C23H25N3O3 B5547990 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide" often involves multi-step reactions, including cyclization, alkylation, and amide formation processes. A typical synthesis route might involve the formation of an imidazole ring, followed by its alkylation with a benzyl group, and subsequent introduction of the chromane moiety through a cross-coupling reaction. The final step usually involves the formation of the carboxamide group through reaction with an amine. While specific details for this compound are not readily available, related compounds have been synthesized through similar methodologies, indicating a complex yet achievable synthetic route (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the orientation of the functional groups and the overall conformation of the molecule. For instance, the crystal and molecular structure of a similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was reported, providing insights into its geometric parameters and intermolecular interactions (Richter et al., 2023).
Applications De Recherche Scientifique
1. Structural Studies and Synthesis Methods
- The compound's structure and synthesis are often explored in research. For instance, the crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have been investigated to understand their properties and potential applications (Richter et al., 2023).
2. Medicinal Chemistry and Drug Design
- Imidazole-based compounds, to which the query compound is related, are significant in medicinal chemistry. For example, research on thromboxane synthase inhibitors includes the study of imidazole derivatives (Manley et al., 1987). Such studies can provide insights into the therapeutic potential of related compounds.
3. Biochemical Interactions and Biological Activity
- The biological activity of similar compounds, such as N-(biphenylylmethyl)imidazoles, has been investigated, showing potential as angiotensin II receptor antagonists (Carini et al., 1991). This highlights the role of such compounds in biochemical pathways and their relevance in developing new drugs.
4. Chemical Reactions and Catalysis
- Research into imidazole compounds also extends to their use in chemical reactions and as catalysts. For example, N-heterocyclic carbenes, a family including imidazol-2-ylidenes, have been found efficient in transesterification and acylation reactions (Grasa et al., 2002). This indicates the broad applicability of such compounds in synthetic chemistry.
5. Molecular Engineering and Material Science
- Imidazole derivatives have been used in molecular engineering and material science. For instance, the synthesis and characterization of novel oxadiazole derivatives from benzimidazole have been reported, showcasing their potential in developing new materials (Vishwanathan & Gurupadayya, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the field of imidazole derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .
Propriétés
IUPAC Name |
N-[(1-benzylimidazol-2-yl)methyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(15-22-24-10-11-26(22)14-17-6-4-3-5-7-17)23(27)19-12-18-8-9-20(28-2)13-21(18)29-16-19/h3-11,13,19H,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRNHYLHJYTSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3CC4=C(C=C(C=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)



![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)


![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)
![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)